Product packaging for Ethyl 3-hydroxy-3-phenylbutanoate(Cat. No.:CAS No. 2293-60-9)

Ethyl 3-hydroxy-3-phenylbutanoate

Cat. No.: B3049993
CAS No.: 2293-60-9
M. Wt: 208.25 g/mol
InChI Key: RBHSZNSXPDPHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Chiral Building Block in Advanced Organic Synthesis

The presence of a chiral center at the third carbon atom makes Ethyl 3-hydroxy-3-phenylbutanoate a crucial chiral building block. Chiral molecules exist in two non-superimposable mirror-image forms called enantiomers. In pharmaceutical and materials science, often only one enantiomer exhibits the desired biological activity or material property. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance.

Optically active this compound serves as a valuable starting material for the synthesis of a variety of important chiral molecules. orgsyn.org For instance, it is a key intermediate in the production of certain pharmaceuticals. smolecule.com The development of methods to obtain enantiomerically pure forms of this compound, such as through enzymatic hydrolysis or microbial reduction, has been a significant area of research. smolecule.com These methods often provide high yields and high enantiomeric excess, which is a measure of the purity of one enantiomer over the other. smolecule.com

Overview of β-Hydroxy Ester Chemistry and its Academic Relevance

β-Hydroxy esters, as a class of compounds, are of great interest in organic chemistry. ucla.edu Their structure, characterized by a hydroxyl group on the carbon atom beta to the ester carbonyl group, allows for a wide range of chemical modifications. ucla.edu This versatility makes them valuable intermediates in the synthesis of numerous natural products and biologically active molecules, including β-lactams, pheromones, and carotenoids. researchgate.netnih.gov

The academic relevance of β-hydroxy ester chemistry is underscored by the extensive research dedicated to developing new and efficient methods for their synthesis. nih.gov The pursuit of stereoselective methods to produce optically pure β-hydroxy esters is a particularly active area of investigation. researchgate.net The development of such methods is crucial for advancing the field of asymmetric synthesis, which aims to control the stereochemical outcome of chemical reactions. nih.gov

One of the classic methods for synthesizing β-hydroxy esters is the Reformatsky reaction. byjus.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. byjus.comwikipedia.org The reaction proceeds through the formation of an organozinc reagent, which then adds to the carbonyl compound. wikipedia.orglibretexts.org The Reformatsky reaction is valued for its ability to be used with a wide range of substrates, including sterically hindered ketones. byjus.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
IUPAC Name This compound
SMILES CCOC(=O)CC(C)(C1=CC=CC=C1)O
InChIKey RBHSZNSXPDPHSH-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3049993 Ethyl 3-hydroxy-3-phenylbutanoate CAS No. 2293-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSZNSXPDPHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277780
Record name ethyl 3-hydroxy-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-60-9
Record name NSC49327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC4107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxy-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Hydroxy 3 Phenylbutanoate

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis represents a powerful strategy that utilizes enzymes to perform key transformations within a multi-step chemical synthesis. For Ethyl 3-hydroxy-3-phenylbutanoate, this typically involves the enzymatic resolution of a racemic mixture or the stereoselective reduction of a prochiral precursor. These biological steps provide access to optically pure isomers that are valuable as chiral building blocks.

Enzymatic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This method relies on an enzyme that selectively reacts with one enantiomer, allowing it to be separated from the unreacted enantiomer.

Lipase-catalyzed transesterification is a common method for the kinetic resolution of racemic alcohols and esters. In this process, a lipase (B570770) selectively catalyzes the transfer of an acyl group from an acyl donor to one enantiomer of the racemic alcohol, resulting in an acylated product and the unreacted alcohol enantiomer.

A variety of hydrolases have been studied for the resolution of β-hydroxy esters. scielo.brresearchgate.netunam.mx Research involving the enzymatic hydrolysis of racemic this compound, a tertiary β-hydroxy ester, has shown that Pig Liver Esterase (PLE) is the most effective among the tested enzymes, although it demonstrates low selectivity. scielo.brresearchgate.netunam.mx Other enzymes, including Pseudomonas cepacia Lipase (PCL), now reclassified as Burkholderia cepacia Lipase (BCL), Candida rugosa Lipase (CRL), and Aspergillus oryzae Protease (AOP), have also been evaluated. scielo.brresearchgate.netunam.mx Studies indicate that PCL, while highly effective for the resolution of secondary β-hydroxy esters, shows poor performance with the more sterically hindered tertiary structure of this compound. scielo.brresearchgate.net

EnzymeSubstrateConversion (%)Enantiomeric Excess (e.e.)Reference
Pig Liver Esterase (PLE)This compoundLowPoor Selectivity scielo.brresearchgate.net
Pseudomonas cepacia Lipase (PCL)This compound-Poor Selectivity scielo.brresearchgate.net
Candida rugosa Lipase (CRL)This compound-No Selectivity scielo.br
Aspergillus oryzae Protease (AOP)This compound-No Selectivity scielo.brresearchgate.net

The efficiency and enantioselectivity of lipase-catalyzed resolutions are highly dependent on the reaction conditions. Key parameters that are frequently optimized include pH, temperature, the choice of organic solvent, and the acylating agent. google.comtpcj.orgnih.govresearchgate.net For instance, in the enzymatic transesterification of a similar compound, ethyl 3-hydroxy-3-phenylpropionate (B1262273), various organic solvents were tested, with isopropyl ether providing high enantiomeric excess (99.9% ee) at a 52.1% conversion rate when using vinyl propionate (B1217596) as the acylating agent. google.com The choice of acyl donor is critical; vinyl esters are often used as they produce a volatile byproduct (acetaldehyde), which shifts the reaction equilibrium forward. google.com Temperature also plays a crucial role, with optimal temperatures often found between 25°C and 40°C to balance reaction rate and enzyme stability. tpcj.orgresearchgate.net The pH of the medium is particularly important in hydrolysis reactions, where it can influence the enzyme's catalytic activity and stability. researchgate.net

SolventConversion (%)Enantiomeric Excess (e.e.) of (S)-esterReference
t-butylmethylether50.1>99.9% google.com
Diisopropylether50.9>99.9% google.com
Toluene49.6>99.9% google.com
Hexane (B92381)52.6>99.9% google.com
Acetonitrile49.898.5% google.com

Data derived from the enzymatic resolution of the analogous compound ethyl 3-hydroxy-3-phenylpropionate.

This compound serves as an important substrate in studies modeling the enzymatic hydrolysis of tertiary β-hydroxy esters. scielo.brresearchgate.netunam.mx Research comparing its hydrolysis with that of secondary β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, reveals significant differences in enzyme selectivity. scielo.brresearchgate.netunam.mx While PCL exhibits high enantioselectivity for the secondary ester (recovering the (R)-ester with 98% e.e.), it is largely ineffective for the tertiary ester. scielo.brresearchgate.net Conversely, PLE shows the best, albeit poor, results for the tertiary ester. scielo.brresearchgate.net These findings contribute to a broader understanding of the structure-activity relationship in hydrolase enzymes, demonstrating that steric hindrance at the chiral center is a critical determinant of an enzyme's ability to catalyze the reaction enantioselectively. scielo.br

An alternative and highly effective chemo-enzymatic route to chiral this compound is the asymmetric reduction of its prochiral precursor, ethyl 3-oxo-3-phenylbutanoate. smolecule.comresearchgate.net This biotransformation uses whole microbial cells or isolated enzymes (reductases) to stereoselectively reduce the ketone group to a hydroxyl group, yielding an enantiomerically pure alcohol. tpcj.orgsmolecule.comnih.gov Various yeast strains and engineered bacteria are employed for this purpose. smolecule.comresearchgate.net For example, a screening of microorganisms identified Pichia pastoris as an effective catalyst for the reduction of a similar precursor, yielding the product with high conversion and enantioselectivity. researchgate.net Similarly, the reduction of ethyl 2-oxo-4-phenylbutyrate has been achieved with high optical purity (≥99.9%) using a stereospecific carbonyl reductase from Kluyveromyces marxianus. tpcj.org These processes often require a cofactor, such as NAD(P)H, and may incorporate a coupled enzyme system for efficient cofactor regeneration. nih.gov

BiocatalystSubstrateProductYield/ConversionEnantiomeric Excess (e.e.)Reference
Pichia pastoris CBS 704Ethyl 2,4-dioxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-oxo-4-phenylbutyrateHigh ConversionHigh e.e. researchgate.net
Engineered E. coli (with Carbonyl Reductase)Ethyl 2-oxo-4-phenylbutyrate(R)-ethyl-2-hydroxy-4-phenylbutyrate62% Yield≥99.9% tpcj.org
Engineered E. coli (with ADH)Ethyl benzoyl acetate (B1210297)(S)- or (R)-ethyl 3-hydroxy-3-phenylpropionate>94% Conversion>98% nih.gov

Data from the microbial reduction of analogous prochiral precursors.

Enzymatic Resolution of Racemic Mixtures

Microbial Reduction of Prochiral Precursors (e.g., ethyl 3-oxo-3-phenylbutanoate)
Application of Specific Yeast Strains and Recombinant Microorganisms

The asymmetric reduction of the prochiral ketone, ethyl 3-oxo-3-phenylbutanoate, to the corresponding chiral alcohol, this compound, is a key transformation that can be effectively catalyzed by various microorganisms. Yeast strains, in particular, are widely employed due to their accessibility, cost-effectiveness, and the presence of multiple oxidoreductases.

Several yeast species have demonstrated the ability to reduce β-keto esters with high enantioselectivity. For instance, different strains of Saccharomyces cerevisiae (baker's yeast) are commonly used for the synthesis of chiral alcohols. acs.org While commercially available Saccharomyces cerevisiae has been reported to yield (S)-(+)-3-hydroxybutanoate with only 58% enantiomeric excess (e.e.), other yeast species such as Hansenula sp. and Dekkera sp. have shown higher enantioselectivity, furnishing the (S)-enantiomer with 81% and 73% e.e., respectively. acs.org Conversely, strains of Aspergillus niger and Kluyveromyces marxianus have been found to produce the (R)-enantiomer, albeit with lower enantiomeric excess (30% and 18%, respectively). acs.org

The enantioselectivity of the reduction can be influenced by the specific yeast strain and the reaction conditions. For example, in the reduction of ethyl acetoacetate (B1235776), "starving" baker's yeast aerobically in an aqueous ethanol (B145695) medium can activate the enzyme system that produces the (S)-enantiomer, leading to a higher optical purity of 94% e.e. nih.govorgsyn.org

Candida species are also prominent in the biocatalytic reduction of ketones. Candida zeylanoides has been identified as a promising biocatalyst for the synthesis of chiral secondary alcohols, achieving up to 99% e.e. and high yields. organic-chemistry.org Similarly, a carbonyl reductase from Candida magnoliae has been utilized for the synthesis of various chiral alcohols. nih.gov For the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate, a related compound, Rhodotorula minuta and Candida holmii were selected as effective yeast strains, yielding the product with 95% and 94% e.e., respectively. researchgate.netnih.gov

Recombinant microorganisms offer a more controlled and often more efficient alternative to wild-type strains. By overexpressing specific enzymes in a host organism like Escherichia coli, it is possible to achieve higher catalytic activity and selectivity. For instance, various microbial reductases have been cloned and expressed in E. coli for the synthesis of ethyl (S)-4-chloro-3-hydroxy butanoate, a key intermediate for hypercholesterolemia drugs. mdpi.com Specifically, the YDL124W reductase from Saccharomyces cerevisiae produced the (S)-enantiomer exclusively. mdpi.com This approach allows for the targeted production of a desired enantiomer by selecting and overexpressing the appropriate enzyme.

Table 1: Asymmetric Reduction of β-Keto Esters by Various Yeast Strains

Yeast StrainSubstrateProduct EnantiomerEnantiomeric Excess (e.e.)Reference
Saccharomyces cerevisiaeEthyl acetoacetate(S)58% acs.org
Hansenula sp.Ethyl acetoacetate(S)81% acs.org
Dekkera sp.Ethyl acetoacetate(S)73% acs.org
Aspergillus nigerEthyl acetoacetate(R)30% acs.org
Kluyveromyces marxianusEthyl acetoacetate(R)18% acs.org
Saccharomyces cerevisiae ("starved")Ethyl acetoacetate(S)94% nih.govorgsyn.org
Rhodotorula minutaEthyl 2-oxo-4-phenylbutanoate(R)95% researchgate.netnih.gov
Candida holmiiEthyl 2-oxo-4-phenylbutanoate(R)94% researchgate.netnih.gov
Alcohol Dehydrogenase Systems for Asymmetric Reduction

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesizing this compound, ADHs are employed for the asymmetric reduction of the corresponding β-keto ester, ethyl 3-oxo-3-phenylbutanoate. The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting preferences for producing either the (R)- or (S)-enantiomer of the alcohol.

Recombinant E. coli cells expressing specific ADHs are frequently used to achieve high enantioselectivity and yield. For example, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a structurally related chiral building block, has been successfully achieved using recombinant E. coli expressing a secondary alcohol dehydrogenase from Candida parapsilosis. researchgate.net This system, which utilizes 2-propanol for cofactor regeneration, yielded the product with over 99% e.e. and a 95.2% conversion yield. researchgate.net

Protein engineering techniques can be applied to further enhance the catalytic efficiency of ADHs. Through methods like sequence-modeling-docking-principle (SMDP) and targeted mutagenesis, the specific activity and substrate affinity of an alcohol dehydrogenase can be significantly improved. For instance, an alcohol dehydrogenase was engineered to enhance the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, resulting in a mutant with a 4.55-fold higher specific enzyme activity. nih.gov

The selection of the ADH is crucial for controlling the stereochemistry of the product. While some ADHs follow Prelog's rule, leading to the (S)-enantiomer, others exhibit anti-Prelog stereospecificity, yielding the (R)-enantiomer. The availability of both types of enzymes allows for the selective synthesis of either enantiomer of the target chiral alcohol.

Cofactor Regeneration Strategies in Biocatalysis

Many alcohol dehydrogenases and other oxidoreductases require nicotinamide (B372718) cofactors, such as NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) or NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), as a source of hydrides for the reduction of the ketone substrate. These cofactors are expensive to use in stoichiometric amounts, making in-situ regeneration essential for the economic viability of large-scale biocatalytic processes. illinois.edunih.gov

Effective cofactor regeneration systems can also drive the reaction towards completion and prevent the accumulation of the oxidized cofactor (NAD+ or NADP+), which can inhibit the enzyme. illinois.edu There are two main strategies for cofactor regeneration: substrate-coupled and enzyme-coupled regeneration.

In a substrate-coupled system, a co-substrate is added to the reaction mixture, which is oxidized by the same enzyme that reduces the primary substrate. A common example is the use of 2-propanol, which is oxidized to acetone, thereby regenerating the NADH or NADPH consumed in the primary reduction reaction. nih.gov

In an enzyme-coupled system, a second enzyme and a second substrate are used to regenerate the cofactor. A widely used system involves the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP+ to NADPH. researchgate.net This approach has been successfully applied in the synthesis of a key intermediate for atorvastatin, where a ketoreductase was coupled with a NADP-dependent glucose dehydrogenase for cofactor regeneration. researchgate.net Another common enzyme for this purpose is formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide.

The choice of regeneration system depends on factors such as the stability of the enzymes and substrates under the reaction conditions, the cost of the co-substrate, and the potential for by-product inhibition. Whole-cell biocatalytic systems can have an advantage as they may possess endogenous mechanisms for cofactor regeneration. nih.gov

Kinetic Resolution Strategies via Enzymatic Pathways

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. This strategy relies on the differential rate of reaction of a chiral catalyst, typically an enzyme, with the two enantiomers of the racemate. One enantiomer reacts faster, leading to its conversion into a new product, while the unreacted, slower-reacting enantiomer is enriched in the reaction mixture.

For the production of enantiomerically pure this compound, enzymatic kinetic resolution via hydrolysis is a well-established method. In this approach, a racemic mixture of the ester is subjected to hydrolysis catalyzed by a lipase or an esterase.

A study on the enzymatic hydrolysis of racemic this compound demonstrated that pig liver esterase (PLE) was an effective biocatalyst. scielo.brresearchgate.net Although the selectivity was reported as poor in this particular study, it highlights the potential of hydrolases for this transformation. In the same study, for the secondary ester ethyl 3-hydroxy-3-phenylpropanoate, the use of lipase from Pseudomonas cepacia (PCL) resulted in a 50% conversion, with the recovered (R)-ester exhibiting 98% e.e. and the (S)-acid product showing 93% e.e. scielo.brresearchgate.net

Other hydrolases have also been investigated for the resolution of β-hydroxy esters. For instance, lipase from Candida antarctica (CAL-B) is a highly efficient and enantioselective biocatalyst for the kinetic resolution of various esters. mdpi.com The enantioselectivity of the resolution can be influenced by the reaction medium and the nature of the acyl group in transesterification reactions. mdpi.comnih.gov

Table 2: Enzymatic Kinetic Resolution of β-Hydroxy Esters

SubstrateEnzymeMethodProduct(s)Enantiomeric Excess (e.e.)Reference
rac-Ethyl 3-hydroxy-3-phenylpropanoatePCLHydrolysis(R)-ester and (S)-acid98% (ester), 93% (acid) scielo.brresearchgate.net
rac-Ethyl 3-hydroxy-3-phenylbutanoatePLEHydrolysis(R/S)-ester and (R/S)-acidPoor selectivity scielo.brresearchgate.net

Catalytic Asymmetric Synthesis

In addition to biocatalytic methods, the synthesis of enantiomerically enriched this compound can be achieved through catalytic asymmetric synthesis, which utilizes chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

Enantioselective Reformatsky Reactions

The Reformatsky reaction is a classic organic reaction that involves the addition of an organozinc reagent, typically derived from an α-halo ester, to an aldehyde or ketone to form a β-hydroxy ester. organic-chemistry.org The development of enantioselective versions of this reaction has provided a powerful tool for the synthesis of chiral β-hydroxy esters.

The key to a successful enantioselective Reformatsky reaction lies in the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the reactants.

Bisoxazolidine (B8223872) Ligands: Chiral bisoxazolidine ligands have been shown to be effective in catalyzing the asymmetric Reformatsky reaction. In the presence of a chiral bisoxazolidine ligand, dimethylzinc (B1204448), and air, the reaction between ethyl iodoacetate and aromatic aldehydes can yield 3-hydroxy-3-(4-aryl)propanoates in high yields and good enantioselectivities (75-80% e.e.) at room temperature. organic-chemistry.orgacs.org This method offers an improvement over previous protocols that required higher catalyst loadings and longer reaction times. organic-chemistry.org

Prolinol Ligands: Readily available chiral prolinol ligands have also been successfully employed in the Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate. This approach provides an efficient route to β-hydroxy esters with high yields (up to 98%) and excellent enantiomeric excess (up to 95% e.e.). acs.org A significant advantage of this method is its tolerance of a wide range of functional groups. A study specifically reported the synthesis of (R)-Ethyl-3-hydroxy-3-phenylbutanoate using a prolinol ligand, achieving a 90% yield and 85% e.e. acs.org

The development of new and more efficient chiral ligands continues to be an active area of research, aiming to improve the enantioselectivity and broaden the substrate scope of the asymmetric Reformatsky reaction. nih.gov

Table 3: Enantioselective Reformatsky Reaction for the Synthesis of β-Hydroxy Esters

Aldehyde/KetoneChiral LigandProductYieldEnantiomeric Excess (e.e.)Reference
Aromatic AldehydesBisoxazolidineEthyl 3-hydroxy-3-(4-aryl)propanoatesHigh75-80% organic-chemistry.orgacs.org
Acetophenone (B1666503)Prolinol(R)-Ethyl-3-hydroxy-3-phenylbutanoate90%85% acs.org
Metal-Mediated Reformatsky Reactions (e.g., Zn, Fe, In)

The Reformatsky reaction is a cornerstone for the synthesis of β-hydroxy esters through the condensation of an α-halo ester with a ketone or aldehyde, mediated by a metal. wikipedia.org The classical approach, discovered by Sergey Nikolaevich Reformatsky, utilizes metallic zinc to form an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orgthermofisher.comnih.gov This enolate then adds to the carbonyl carbon of a ketone, such as acetophenone, to yield the desired β-hydroxy ester after an acidic workup. wikipedia.org The reaction mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, followed by the formation of a zinc enolate which then reacts with the ketone. wikipedia.org

While zinc is the traditional metal of choice, the scope of the Reformatsky reaction has expanded to include various other metals like iron (Fe), indium (In), magnesium, cobalt, and cerium. wikipedia.orgnih.gov Low-valent iron and copper, for instance, have been used effectively in Reformatsky-type reactions. organic-chemistry.org These alternative metals can offer different reactivity profiles and may be advantageous under specific reaction conditions. wikipedia.orgnih.gov A highly efficient catalytic enantioselective Reformatsky reaction has been developed using dimethylzinc (Me2Zn) in the presence of a chiral prolinol ligand, reacting ketones with ethyl iodoacetate to produce β-hydroxy esters with high yield and enantioselectivity. nih.gov

Reaction Parameters and their Influence on Enantiomeric Excess and Yield

The success of the asymmetric Reformatsky reaction is highly dependent on carefully controlled reaction parameters, which significantly influence both the chemical yield and the enantiomeric excess (ee) of the product. The choice of the chiral ligand is paramount for inducing stereoselectivity. A variety of ligands, including amino alcohols and BINOL derivatives, have been successfully employed to achieve high enantioselectivity. nih.govtheaic.org

For example, in a dimethylzinc-mediated enantioselective Reformatsky reaction with ketones, the use of a readily available prolinol ligand has been shown to produce β-hydroxy esters in up to 98% yield and 95% ee. nih.gov The reaction demonstrates broad functional group tolerance. acs.org In this system, the reaction between acetophenone and ethyl iodoacetate specifically yielded (R)-Ethyl 3-hydroxy-3-phenylbutanoate with an 87% enantiomeric excess. nih.gov The data below illustrates the outcomes for various ketones using this catalytic system, highlighting the influence of the substrate structure on the reaction's efficiency and stereoselectivity.

Table 1: Influence of Ketone Substrate on Yield and Enantiomeric Excess in a Me₂Zn-Mediated Reformatsky Reaction

Entry Ketone Substrate Product Yield (%) ee (%)
1 Acetophenone (R)-Ethyl 3-hydroxy-3-phenylbutanoate 98 87 nih.gov
2 2-Bromoacetophenone Ethyl 3-(2-bromophenyl)-3-hydroxybutanoate 95 85 nih.gov

Data sourced from a highly Me₂Zn-mediated catalytic enantioselective Reformatsky reaction using a prolinol ligand. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes enantiomerically pure compounds, often derived from natural sources, as starting materials. d-nb.info This approach leverages the existing stereochemistry of the starting material to produce a chiral target molecule through a series of chemical transformations. d-nb.info

A prominent example of this strategy in a related context is the production of (R)-(-)-ethyl 3-hydroxybutanoate, which can be obtained in 100% enantiomeric excess through the depolymerization of poly-(R)-3-hydroxybutanoate (PHB). orgsyn.org PHB is an intracellular storage polymer produced by microorganisms like Alcaligenes eutrophus. orgsyn.org This method provides a direct route to an enantiopure building block that can be further elaborated to synthesize more complex chiral molecules. orgsyn.org

Asymmetric Aldol (B89426) Condensations

Asymmetric aldol condensations represent a powerful method for forming carbon-carbon bonds while controlling the creation of new stereocenters. These reactions involve the addition of an enolate to a carbonyl compound, and stereocontrol is typically achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. acs.org The enantioselective Reformatsky reaction itself can be considered a type of asymmetric, metal-enolate-based aldol-type reaction. nih.gov

The development of catalytic enantioselective Reformatsky reactions, such as the one mediated by Me₂Zn with a chiral prolinol ligand, allows for the direct asymmetric synthesis of β-hydroxy esters like this compound from ketones. nih.gov This approach avoids the need for stoichiometric chiral reagents and provides an efficient route to the chiral product with high enantiomeric excess. nih.govacs.org

Conventional Organic Synthesis Routes

Conventional methods, including esterification and the reduction of ketones, remain fundamental and widely practiced approaches for the synthesis of hydroxy esters.

Esterification Reactions

Esterification is a direct method for synthesizing esters. This compound can be formed via the Fischer esterification of 3-hydroxy-3-phenylbutanoic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. researchgate.net This reaction is an equilibrium process, and measures are often taken to drive it towards completion, such as removing the water formed during the reaction. researchgate.net

Furthermore, enzymatic esterification or transesterification offers a powerful method for the kinetic resolution of racemic mixtures. For instance, racemic ethyl 3-hydroxy-3-phenylpropionate, a structurally similar compound, can be resolved using lipase-catalyzed transesterification with an acylating agent like vinyl propionate. google.com In this process, one enantiomer reacts preferentially with the enzyme, allowing for the separation of the unreacted enantiomer from the newly formed ester, both in high enantiomeric purity. google.com Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective for these resolutions due to their high selectivity and stability in organic solvents. researchgate.net

Reduction of Ketones to Hydroxy Esters

The reduction of a β-keto ester is a common and effective strategy for synthesizing the corresponding β-hydroxy ester. google.com For the synthesis of this compound, the precursor ketone is ethyl 3-oxo-3-phenylbutanoate (also known as ethyl benzoylacetate). google.com

Biocatalytic reduction using whole-cell systems is a particularly valuable method for achieving high enantioselectivity. Baker's yeast (Saccharomyces cerevisiae) is widely used for the asymmetric reduction of β-keto esters. google.comresearchgate.net The reduction of ethyl benzoylacetate with baker's yeast can produce (S)-ethyl 3-hydroxy-3-phenylpropionate with high enantiomeric excess (85% ee). google.com The stereochemical outcome and efficiency of these microbial reductions can be influenced by reaction conditions such as aeration, substrate concentration, and the physiological state of the yeast cells. orgsyn.orgorgsyn.org Other microorganisms, such as Lactobacillus kefir, have also been employed as effective whole-cell biocatalysts for the asymmetric reduction of keto esters, yielding products with excellent enantiomeric excess (up to 99.5% ee) and high chemical yields. tum.de

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, several classical condensation methodologies are applicable, primarily involving the reaction of an enolate or an organometallic equivalent with acetophenone. These methods provide a direct route to the desired β-hydroxy ester structure.

The general synthetic approach involves the reaction of acetophenone with a reagent that can deliver an ethyl acetate enolate or its synthetic equivalent. Key examples of such transformations include the Reformatsky reaction, the Aldol condensation, and the use of Grignard reagents.

Reformatsky Reaction

The Reformatsky reaction is a well-established method for the preparation of β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound, in this case, acetophenone, in the presence of metallic zinc. researchgate.netgoogle.com The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. google.com For the synthesis of this compound, ethyl bromoacetate (B1195939) is the typical α-halo ester employed.

The reaction is generally carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The organozinc reagent is less reactive than the more common lithium enolates or Grignard reagents, which beneficially prevents side reactions, such as nucleophilic addition to the ester group. google.com The reaction proceeds through a six-membered chair-like transition state, which forms upon coordination of the ketone's oxygen to the zinc. google.com Subsequent acidic workup removes the zinc salts to yield the final β-hydroxy ester. google.com

Recent advancements in the Reformatsky reaction have focused on improving yields and reaction conditions. For instance, the use of activated zinc and optimized solvent systems can significantly enhance the efficiency of the reaction. researchgate.net

Table 1: Representative Conditions for the Reformatsky Reaction

Reactant 1Reactant 2ReagentSolventTemperature (°C)Yield (%)
AcetophenoneEthyl bromoacetateZincTHF/BenzeneReflux65-85

Note: This data is representative of typical Reformatsky reactions and may not reflect the exact yield for this compound.

Aldol-Type Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. doubtnut.com To synthesize this compound via an Aldol-type reaction, the enolate of ethyl acetate would be reacted with acetophenone.

Generating the enolate of ethyl acetate requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The reaction is typically conducted at low temperatures in an aprotic solvent like THF to control the reactivity and prevent side reactions. An acidic workup is then necessary to protonate the resulting alkoxide and afford the desired β-hydroxy ester.

While the direct Aldol condensation of an ester with a ketone can be challenging due to the relatively low acidity of the ester's α-protons, the use of potent bases like LDA makes this transformation feasible.

Table 2: Representative Conditions for Aldol-Type Condensation

Reactant 1Reactant 2ReagentSolventTemperature (°C)Yield (%)
AcetophenoneEthyl acetateLDATHF-78 to 050-70

Note: This data is representative of typical Aldol-type reactions and may not reflect the exact yield for this compound.

Grignard-Type Reactions

While the direct reaction of a Grignard reagent with an ester typically leads to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol, a variation of this reaction can be employed to synthesize β-hydroxy esters. This can be achieved through a Grignard-type reaction with a pre-formed enolate or by using a specific Grignard reagent that can act as a base to generate the enolate of ethyl acetate.

For instance, a hindered Grignard reagent could be used to deprotonate ethyl acetate, forming a magnesium enolate. This enolate can then react with acetophenone in a manner analogous to the Aldol condensation. Alternatively, an Ivanov-type reaction, which involves a magnesium enolate of a carboxylic acid derivative, could be adapted for this synthesis.

However, controlling the reactivity to favor the condensation product over other potential side reactions, such as the Grignard reagent directly adding to the ketone, can be a significant challenge.

Chemical Reactivity and Transformations of Ethyl 3 Hydroxy 3 Phenylbutanoate

Oxidation Pathways and Products

The tertiary hydroxyl group in ethyl 3-hydroxy-3-phenylbutanoate can undergo oxidation to yield the corresponding β-keto ester, ethyl 3-oxo-3-phenylbutanoate. This transformation typically requires the use of specific oxidizing agents capable of oxidizing tertiary alcohols. While the direct oxidation of tertiary alcohols can be challenging, certain reagents and conditions can facilitate this conversion.

Commonly employed methods for the oxidation of alcohols that could be applied to this compound include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), often in an appropriate organic solvent like dichloromethane (B109758) (DCM). Another approach involves Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine.

The primary product of this oxidation is ethyl 3-oxo-3-phenylbutanoate, a valuable intermediate in its own right, particularly for the synthesis of various heterocyclic compounds and as a precursor in further synthetic transformations.

Table 1: Oxidation of this compound

Reactant Reagent(s) Product
This compound PCC or PDC in DCM Ethyl 3-oxo-3-phenylbutanoate
This compound DMSO, (COCl)₂, Et₃N Ethyl 3-oxo-3-phenylbutanoate

Reduction Reactions and Derivatives

Reduction reactions of this compound can target either the ester group or occur at the carbonyl group of its oxidized precursor. The synthesis of this compound itself is often achieved through the reduction of ethyl 3-oxo-3-phenylbutanoate. This reduction can be performed using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which selectively reduces the ketone to a hydroxyl group. thieme-connect.com The use of biocatalysts, such as yeast or specific enzymes, can afford high enantioselectivity in this reduction, yielding optically pure β-hydroxy esters. orgsyn.orgnih.govrsc.org

Further reduction of this compound can lead to the formation of 1,3-diols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality to a primary alcohol, resulting in the formation of 3-phenylbutane-1,3-diol. This diol is a versatile synthon for various applications.

Table 2: Reduction Reactions Involving this compound

Starting Material Reagent(s) Product Derivative Type
Ethyl 3-oxo-3-phenylbutanoate NaBH₄, Methanol This compound β-Hydroxy ester
Ethyl 3-oxo-3-phenylbutanoate Baker's Yeast (S)-Ethyl 3-hydroxy-3-phenylbutanoate Chiral β-Hydroxy ester
This compound LiAlH₄, THF 3-Phenylbutane-1,3-diol 1,3-Diol

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C3 position, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. mdma.ch

Once activated as a sulfonate ester, the molecule becomes susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction proceeds with an inversion of stereochemistry if the carbon is chiral. Nucleophiles such as halides, cyanide, azide, and amines can be introduced at this position, providing access to a variety of substituted butanoates.

The ester group can also undergo nucleophilic acyl substitution. For instance, reaction with amines (aminolysis) can convert the ethyl ester into the corresponding amide. This reaction can be catalyzed by certain transition metal compounds. google.com Basic hydrolysis (saponification) with a strong base like sodium hydroxide (B78521) will yield the carboxylate salt of 3-hydroxy-3-phenylbutanoic acid, which upon acidic workup gives the free carboxylic acid. masterorganicchemistry.com

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis offers a mild and highly selective method for the transformation of this compound. Lipases and esterases are commonly employed for this purpose, catalyzing the hydrolysis of the ester bond to produce 3-hydroxy-3-phenylbutanoic acid and ethanol (B145695). google.com

A significant advantage of enzymatic hydrolysis is its potential for kinetic resolution of racemic mixtures of β-hydroxy esters. Enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer over the other. For example, studies on the analogous compound, ethyl 3-hydroxy-3-phenylpropanoate, have shown that lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and pig liver esterase (PLE) can be used for this purpose. google.com By carefully selecting the enzyme and reaction conditions (e.g., pH, solvent), it is possible to obtain both the unreacted ester and the resulting carboxylic acid in high enantiomeric excess. acs.org

The mechanism typically involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of the ester, leading to the release of ethanol. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

Derivatization Strategies for Functional Group Transformations

The presence of both a hydroxyl and an ester group in this compound allows for a wide array of derivatization strategies to transform these functional groups.

Hydroxyl Group Transformations:

Acylation: The hydroxyl group can be readily acylated to form an ester. A common example is acetylation using acetic anhydride or acetyl chloride in the presence of a base. This is often used as a protecting group strategy or for kinetic resolution studies. nih.govresearchgate.net

Mesylation/Tosylation: As mentioned in section 3.3, conversion to a mesylate or tosylate is a key derivatization that activates the hydroxyl group for nucleophilic substitution reactions. mdma.chacs.org

Ether Formation: The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.

Ester Group Transformations:

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst, or through enzyme-catalyzed processes. thieme-connect.com

Amidation: Reaction with amines leads to the formation of amides. This can be achieved under thermal conditions or with the aid of specific catalysts. google.com

Hydrolysis: As discussed, the ester can be hydrolyzed to the corresponding carboxylic acid under acidic, basic, or enzymatic conditions. masterorganicchemistry.com

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Table 3: Common Derivatization Reactions

Functional Group Reaction Reagents Product Functional Group
Hydroxyl Acetylation Acetic Anhydride, Pyridine Acetoxy
Hydroxyl Mesylation Mesyl Chloride, Triethylamine Mesylate
Ester Transesterification R'OH, Acid/Base Catalyst New Ester
Ester Amidation R'R''NH, Catalyst Amide
Ester Hydrolysis NaOH, then H₃O⁺ Carboxylic Acid

Stereochemical Aspects of Ethyl 3 Hydroxy 3 Phenylbutanoate

Enantiomeric Purity and Enantiomeric Excess (e.e.) Determination in Synthetic Procedures

The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a crucial parameter in the synthesis and application of chiral compounds like ethyl 3-hydroxy-3-phenylbutanoate. Various analytical techniques are employed to determine the e.e. of this compound, with high-performance liquid chromatography (HPLC) using a chiral stationary phase being a predominant method. rsc.org For instance, the enantiomers of ethyl 3-hydroxybutanoate have been successfully separated and their optical purities determined by HPLC analysis of their corresponding MTPA esters. elsevierpure.com

Microbial and enzymatic reductions of precursor ketoesters are common strategies to synthesize enantiomerically enriched this compound. The e.e. of the product is highly dependent on the specific microorganism or enzyme used and the reaction conditions. For example, the reduction of ethyl acetoacetate (B1235776) using baker's yeast can yield the (S)-enantiomer with e.e. values ranging from 83-90%, while certain high-temperature yeasts can achieve up to 96% e.e. elsevierpure.com In some cases, nearly enantiomerically pure products can be obtained. For instance, the enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (B570770) (PCL) resulted in the recovery of the (R)-ester with 98% e.e. researchgate.net Similarly, the synthesis of (S)-ethyl 3-hydroxy-3-phenylpropanoate with 100% e.e. has been reported through enzymatic reactions. google.com

Gas chromatography (GC) with a chiral column is another effective method for determining the e.e. of this compound and its derivatives. rsc.org The enantiomeric excess of ethyl (R)-2-hydroxy-4-phenylbutanoate, a related compound, has been determined using capillary zone electrophoresis with cyclodextrins. researchgate.net

The following table summarizes various methods used to synthesize and determine the enantiomeric excess of this compound and related compounds.

PrecursorMethodCatalyst/MicroorganismProductEnantiomeric Excess (e.e.)Analytical MethodReference
Ethyl acetoacetateEnantioselective reductionBaker's yeast(S)-ethyl 3-hydroxybutanoate83-90%HPLC of MTPA esters elsevierpure.com
Ethyl acetoacetateEnantioselective reductionHigh temperature yeast(S)-ethyl 3-hydroxybutanoate96%HPLC of MTPA esters elsevierpure.com
Racemic ethyl 3-hydroxy-3-phenylpropanoateEnzymatic resolutionPseudomonas cepacia lipase (PCL)(R)-ethyl 3-hydroxy-3-phenylpropanoate98%Not specified researchgate.net
Racemic ethyl 3-hydroxy-3-phenylpropanoateEnzymatic acylationLipase PS-C(S)-ethyl 3-hydroxy-3-phenylpropanoate100%Gas Chromatography google.com
Ethyl 2-oxo-4-phenylbutanoateMicrobial reductionRhodotorula minuta IFO 0920(R)-ethyl 2-hydroxy-4-phenylbutanoate95%Not specified nih.gov
Ethyl 2-oxo-4-phenylbutanoateMicrobial reductionCandida holmii KPY 12402(R)-ethyl 2-hydroxy-4-phenylbutanoate94%Not specified nih.gov

Chiral Properties and their Role in Reaction Specificity

The chiral center at the C3 position of this compound imparts specific optical properties to the molecule. The different spatial arrangements of the substituents around this stereocenter in the two enantiomers ((R) and (S)) cause them to rotate plane-polarized light in opposite directions. This property is fundamental to its characterization and plays a crucial role in its interactions with other chiral molecules, including biological systems and chiral catalysts.

The specific rotation, [α]D, is a key characteristic used to describe the chiral nature of a compound. For instance, (S)-(+)-ethyl 3-hydroxybutanoate has a specific rotation of [α]D25 +37.2° in chloroform, corresponding to an 85% enantiomeric excess. orgsyn.org This inherent chirality is the basis for its use as a chiral building block in asymmetric synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of the subsequent reactions.

The reaction specificity of this compound is a direct consequence of its chirality. In enzymatic reactions, the enzyme's active site is also chiral, leading to a high degree of stereoselectivity. The enzyme will preferentially bind to and catalyze the reaction of one enantiomer over the other. This principle is exploited in kinetic resolutions, where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipase-mediated esterification of racemic ethyl 3-hydroxy-3-phenylpropanoate demonstrates this specificity, leading to the production of enantiomerically pure esters. google.com

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (the actual three-dimensional arrangement of atoms in a chiral molecule) of this compound is essential for its use in stereocontrolled synthesis. Several methodologies are employed for this purpose.

One common approach involves the application of Prelog's rule, particularly in the context of stereoselective reductions of prochiral ketones to form the chiral alcohol. orgsyn.org Prelog's rule predicts the stereochemical outcome of the reaction based on the relative sizes of the substituents on the carbonyl group, allowing for the assignment of the absolute configuration of the resulting alcohol.

Another powerful technique is the conversion of the chiral alcohol into a diastereomeric derivative using a chiral derivatizing agent of known absolute configuration. The resulting diastereomers can then be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. For example, the formation of Mosher's esters (using α-methoxy-α-trifluoromethylphenylacetic acid) or 3,5-dinitrobenzoate (B1224709) derivatives allows for the determination of the absolute configuration and enantiomeric excess. orgsyn.orgorgsyn.org The 19F NMR chemical shifts of diastereomeric esters can be used to distinguish between them and thus assign the absolute configuration. orgsyn.org

Spectroscopic methods, in conjunction with computational analysis, can also be used. The specific rotation of an enantiomerically pure sample can be compared to literature values for compounds with a known absolute configuration.

Influence of Substituent Size and Stereochemistry on Enzymatic Selectivity

The selectivity of enzymes in reactions involving this compound and its analogs is significantly influenced by the size and stereochemistry of the substituents on the substrate. Enzymes possess a three-dimensional active site that creates a specific chiral environment. The efficiency and selectivity of the enzymatic reaction depend on how well the substrate fits into this active site.

Studies have shown that the nature of the ester group and the substituents at the C3 position of the butanoate chain can dramatically affect the enantioselectivity of enzymatic resolutions. For instance, in the enzymatic resolution of various β-hydroxy esters, the enzyme Pseudomonas cepacia lipase (PCL) showed the best results for ethyl 3-hydroxy-3-phenylpropanoate, a secondary ester. researchgate.net However, for tertiary esters like this compound and ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate, pig liver esterase (PLE) was more effective, although with lower selectivity. researchgate.net

This difference in selectivity can be attributed to the steric hindrance imposed by the substituents. A larger substituent at the chiral center may not fit well into the active site of a particular enzyme, leading to a lower reaction rate or reduced enantioselectivity. Conversely, an enzyme with a larger or more flexible active site might accommodate a wider range of substrates.

The following table illustrates the effect of substrate structure on enzymatic hydrolysis selectivity.

SubstrateEnzymeResultReference
Ethyl 3-hydroxy-3-phenylpropanoate (secondary ester)Pseudomonas cepacia lipase (PCL)High conversion (50%) and high e.e. (98% for recovered ester) researchgate.net
This compound (tertiary ester)Pig liver esterase (PLE)Best result among tested enzymes, but poor selectivity researchgate.net
Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate (tertiary ester)Pig liver esterase (PLE)Best result among tested enzymes, but poor selectivity researchgate.net
Ethyl 2-(1-hydroxycyclohexyl)-butanoatePig liver esterase (PLE) and Candida rugosa lipase (CRL)Hydrolyzed, but no enantioselectivity researchgate.net
Ethyl 2-(1-hydroxycyclopentyl)-butanoatePig liver esterase (PLE) and Candida rugosa lipase (CRL)Hydrolyzed, but no enantioselectivity researchgate.net

These findings highlight the critical interplay between the substrate's stereochemistry and substituent size and the enzyme's active site architecture in determining the outcome of biocatalytic transformations.

Mechanistic Investigations in Ethyl 3 Hydroxy 3 Phenylbutanoate Chemistry

Catalytic Mechanisms in Asymmetric Transformations

The creation of specific stereoisomers of chiral molecules like ethyl 3-hydroxy-3-phenylbutanoate relies on asymmetric transformations, which are guided by chiral catalysts. These catalysts, whether enzymes or synthetic metal-ligand complexes, create a three-dimensional environment that favors the formation of one enantiomer over the other.

Enzymatic catalysis, particularly through hydrolases like lipases, often proceeds via a kinetic resolution mechanism. Lipase-catalyzed reactions typically follow a ping-pong bi-bi mechanism. acs.org In this process, the enzyme first reacts with an acyl donor (in transesterification) or water (in hydrolysis), forming a covalent acyl-enzyme intermediate and releasing the first product. The second substrate (the alcohol, such as this compound) then enters the active site, reacts with the intermediate, and is released as the esterified or hydrolyzed product, regenerating the enzyme. The enantioselectivity arises from the differing rates at which the two enantiomers of the substrate can form the necessary transition state within the chiral environment of the enzyme's active site.

In non-enzymatic chemical catalysis, chiral Lewis acids are often employed to achieve high enantioselectivity. For instance, in reactions analogous to the synthesis of precursors for hydroxy esters, a chiral Lewis acid can coordinate with a substrate, such as a trifluoropyruvate, and a nucleophile. nih.gov This coordination orients the reactants in a specific conformation, leading to a selective attack on one face of the electrophile. Mechanistic studies suggest that specific interactions, such as those between a phenolic hydroxyl group and the pyruvate, are critical for achieving high enantio- and regioselectivity. nih.gov This principle of creating a defined chiral space through catalyst-substrate interaction is fundamental to asymmetric synthesis.

Enzyme-Substrate Interactions and Binding Affinity

The efficiency and selectivity of biocatalytic resolutions are dictated by the precise interactions between the enzyme and the substrate. The synthesis of chiral β-hydroxy esters often involves the enzymatic resolution of racemic mixtures. However, the structural complexity of the substrate, such as the tertiary alcohol in this compound, presents a significant challenge for many enzymes.

In a study evaluating various hydrolases for the resolution of β-hydroxy esters, this compound was tested alongside other secondary and tertiary analogs. scielo.brscielo.brresearchgate.net The enzymes used included Penicillium cyclopium (PCL), Pig Liver Esterase (PLE), Candida rugosa lipase (B570770) (CRL), and an esterase from Aspergillus oryzae (AOP). While PCL showed excellent results for the resolution of a secondary ester, its effectiveness diminished with the more sterically hindered tertiary esters. scielo.brscielo.br

For the tertiary ester, this compound, PLE was found to be the most effective among the tested enzymes, although the selectivity was noted to be poor. scielo.brscielo.br This suggests that while the substrate can bind within the active site of PLE, the steric bulk around the tertiary hydroxyl group likely hinders the optimal orientation required for highly selective hydrolysis. In contrast, the other tested enzymes, PCL and CRL, showed little to no activity on this substrate, indicating a lower binding affinity or an inability to accommodate the bulky structure within their active sites.

Table 1: Enzymatic Hydrolysis of this compound and Analogs

This interactive table summarizes the effectiveness of different hydrolases on various β-hydroxy esters, highlighting the challenges posed by the tertiary structure of this compound.

Source: Adapted from studies on the enzymatic resolution of β-hydroxy esters. scielo.brscielo.brresearchgate.net

SubstrateEnzymeResult
Ethyl 3-hydroxy-3-phenylpropanoate (secondary)PCLGood conversion (50%) and high enantioselectivity (98% e.e. for ester)
This compound (tertiary)PLEShowed the best result among tested enzymes, but with poor selectivity.
This compound (tertiary)PCLNo significant hydrolysis observed.
This compound (tertiary)CRLNo significant hydrolysis observed.

Computational Chemistry and Molecular Dynamics Simulations in Biocatalysis

Computational chemistry, particularly molecular dynamics (MD) simulations, provides powerful tools for investigating enzyme structure and function at the atomic level. frontiersin.org These simulations can elucidate the complex relationship between an enzyme's structure, its dynamics, and its catalytic performance, offering insights that are often difficult to obtain through experimental methods alone. acs.orgacs.org

A key structural feature of many lipases is a mobile "lid" that covers the active site. The transition between the "lid-closed" and "lid-open" states is crucial for enzyme activation, especially at water-oil interfaces. acs.org MD simulations have directly observed these conformational changes, revealing that interactions between hydrophobic residues drive the lid's movement. acs.org Furthermore, computational approaches can identify specific amino acid residues that are critical for substrate binding and catalysis. By simulating mutations at these key positions, researchers can predict changes in binding affinity and catalytic efficiency, guiding protein engineering efforts to create more effective biocatalysts. frontiersin.org For example, simulations have identified key phenylalanine residues in one enzyme that, when mutated, led to improved catalytic activity, demonstrating a direct link between computationally predicted structural changes and experimentally observed function. frontiersin.org

Kinetic Studies of Enzymatic and Chemical Reactions

Kinetic studies are essential for quantifying the efficiency of both chemical and enzymatic reactions. They provide key parameters such as the Michaelis constant (Kₘ), maximum reaction rate (Vₘₐₓ), and the catalytic constant (kcat). nih.govresearchgate.net The ratio kcat/Kₘ represents the catalytic efficiency of an enzyme and is a critical metric for comparing different biocatalysts or reaction conditions. nih.gov

Kinetic analysis of this system demonstrates the power of enzyme coupling. nih.gov By co-expressing the carbonyl reductase with a glucose dehydrogenase (GDH) to regenerate NADPH, the catalytic efficiency of the system is significantly enhanced. Fusion of the two enzymes can further improve performance by reducing the distance between the catalytic sites, which minimizes transfer losses and increases coenzyme regeneration efficiency. nih.gov

Table 2: Kinetic Parameters of Recombinant Enzymes for the Synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester

This interactive table showcases how enzyme engineering and process design, guided by kinetic analysis, can dramatically improve catalytic outcomes.

Source: Adapted from a study on engineered bi-enzyme coupled systems. nih.gov

Enzyme SystemSpecific Activity (U/mg)kcat (s⁻¹)Kₘ for OPBE (mM)kcat/Kₘ (s⁻¹mM⁻¹)
CpCR (single enzyme)12.510.30.8911.6
CpCR-GDH (co-expressed)18.715.40.8119.0
CpCR-L-GDH (fused enzyme)25.120.70.7527.6

These kinetic data clearly show a progressive increase in specific activity and catalytic efficiency (kcat/Kₘ) from the single enzyme to the co-expressed and finally the fused enzyme system. nih.gov Such studies are fundamental to developing robust and efficient biocatalytic processes for the large-scale production of valuable chiral intermediates.

Advanced Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 3-hydroxy-3-phenylbutanoate, providing insights into the connectivity of atoms and their spatial arrangement. Both ¹H NMR and ¹³C NMR are employed to build a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons of the ethyl group (-OCH₂CH₃) resonate as a quartet, while the methyl protons of the same group (-OCH₂CH₃) appear as a triplet. The singlet for the methyl group attached to the chiral center (C3) and the signals for the methylene protons adjacent to the ester group provide further structural confirmation. The hydroxyl proton (-OH) signal is also observable and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the phenyl ring, the carbon bearing the hydroxyl group (C3), and the carbons of the ethyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed in the downfield region (around 170-175 ppm).

The precise chemical shifts and coupling constants obtained from NMR analysis are critical for confirming the successful synthesis of this compound and for assigning the relative stereochemistry of its diastereomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption peaks for this compound include:

A broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption peak around 1730-1700 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group.

Absorptions in the 3000-2850 cm⁻¹ range due to C-H stretching of the aliphatic parts of the molecule.

Bands in the 1600-1450 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic phenyl ring.

C-O stretching vibrations for the ester and alcohol functionalities are also observable in the fingerprint region of the spectrum.

The presence and position of these peaks provide strong evidence for the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (C₁₂H₁₆O₃), which is approximately 208.25 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of characteristic ions. The analysis of these fragment ions helps to piece together the structure of the original molecule. Common fragmentation pathways for esters and alcohols can be observed, providing further confirmation of the compound's identity. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated, offering additional structural information. uni.lu

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of the enantiomers of chiral compounds like this compound. asianpubs.org The determination of enantiomeric purity is of paramount importance, particularly in the synthesis of pharmaceuticals where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Chiral stationary phases (CSPs) are employed in HPLC columns to achieve the separation of enantiomers. These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. asianpubs.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best separation. asianpubs.org

By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately determined. This is a critical quality control parameter in asymmetric synthesis.

Gas Chromatography (GC) for Purity and Enantiopurity Assessment

Gas Chromatography (GC) is another powerful chromatographic technique used for assessing the purity and, with the use of a chiral column, the enantiomeric composition of this compound. The compound must be volatile and thermally stable to be analyzed by GC.

For general purity analysis, a standard non-polar or polar capillary column can be used. The resulting chromatogram will show a peak for this compound, and the presence of any other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks gives a measure of the compound's purity.

For the separation of enantiomers, a chiral stationary phase is required. Cyclodextrin-based chiral columns are often effective for the enantioselective analysis of compounds like ethyl 3-hydroxybutanoate and its derivatives. nih.gov The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric ratio.

Applications As a Synthetic Intermediate in Academic Research

Chiral Building Block in the Construction of Complex Organic Molecules

The significance of ethyl 3-hydroxy-3-phenylbutanoate as a chiral synthon is notably highlighted by its connection to the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs critical for managing hypertension. smolecule.com While many large-scale syntheses of the ACE inhibitor Enalapril start from the corresponding β-keto ester, ethyl 2-oxo-4-phenylbutyrate, the pathway involves a crucial diastereoselective reductive amination step. researchgate.netgoogle.comacs.org The precursor, ethyl (R)-2-hydroxy-4-phenylbutanoate, is a closely related chiral intermediate for these drugs. researchgate.net

This compound's own structural framework is recognized for its potential in building complex pharmaceuticals. smolecule.com The tertiary alcohol and ester functionalities allow for a variety of synthetic transformations, making it an attractive starting point for molecules that require a specific stereochemical configuration at a quaternary carbon center.

Precursor for β-Hydroxy Ester Derivatives

This compound is frequently used as a substrate to generate other valuable β-hydroxy ester derivatives, primarily through enzymatic reactions that can distinguish between its enantiomers. The kinetic resolution of racemic this compound via hydrolysis is a common strategy to produce enantiomerically pure forms of the ester and its corresponding carboxylic acid.

In one study, various hydrolase enzymes were used to selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. scielo.brscielo.brresearchgate.netdoaj.org For instance, using Pig Liver Esterase (PLE), the (S)-acid was produced with a modest enantiomeric excess (e.e.) of 50%. scielo.br This process demonstrates the transformation of the racemic ester into two distinct, optically active β-hydroxy derivatives: the remaining enantiopure ester and the newly formed enantiopure carboxylic acid. scielo.brresearchgate.net

Another derivatization method is enzymatic transesterification. In this process, an acylating agent is used to selectively acylate the hydroxyl group of one enantiomer. This has been used to convert racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) (a closely related compound) into its (S)-enantiomer and the corresponding (R)-ester derivative, (R)-ethyl 3-O-propionyl-3-phenylpropionate, with high enantiomeric purity. google.com

EnzymeSubstrateProduct(s)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference(s)
Pig Liver Esterase (PLE)This compound(S)-3-hydroxy-3-phenylbutanoic acid and remaining (R)-ester50 (for the acid) scielo.br
Lipase (B570770) PS-CEthyl 3-hydroxy-3-phenylpropionate(S)-ethyl 3-hydroxy-3-phenylpropionate & (R)-ethyl 3-O-acyl-3-phenylpropionate~50>99 (for both enantiomers) google.com

Table 1: Examples of Enzymatic Derivatization of β-Hydroxy Esters.

Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrazolone (B3327878) Derivatives)

While β-keto esters like ethyl acetoacetate (B1235776) are the direct precursors for the classical synthesis of pyrazolone heterocycles via condensation with hydrazines, this compound can serve as a precursor to the necessary β-keto ester. The synthetic pathway involves the oxidation of the tertiary alcohol in this compound to yield the corresponding ketone, ethyl 3-oxo-3-phenylbutanoate. This intermediate possesses the required 1,3-dicarbonyl functionality that readily undergoes cyclocondensation with hydrazine (B178648) or its derivatives to form the pyrazolone ring system.

Furthermore, patent literature indicates the use of this compound in synthetic methods for preparing fused imidazole (B134444) compounds, another important class of heterocycles. nih.gov The Marckwald synthesis, a general method for creating fused imidazoles, involves the reaction of an α-amino ketone with reagents like potassium thiocyanate. The structural features of this compound allow for its conversion into such intermediates, positioning it as a useful starting material for these complex heterocyclic scaffolds that are of interest in medicinal chemistry.

Intermediacy in the Formation of Specific Chemical Scaffolds

The applications detailed in the preceding sections demonstrate that this compound is a key intermediate in the formation of specific and medicinally relevant chemical scaffolds.

ACE Inhibitor Scaffolds : Its structural relationship with the precursors of Enalapril establishes its importance in the synthesis of complex dipeptide-like scaffolds. researchgate.netgoogle.com These scaffolds are designed to interact with the active site of the angiotensin-converting enzyme.

Chiral β-Hydroxy Acid/Ester Scaffolds : Through enzymatic resolution, it provides access to enantiomerically pure β-hydroxy esters and β-hydroxy carboxylic acids. scielo.brresearchgate.net These compounds are not just derivatives but are themselves fundamental chiral scaffolds used in the synthesis of a wide range of natural products and pharmaceuticals.

Fused Heterocyclic Scaffolds : Its documented use in the preparation of fused imidazoles highlights its role as a precursor to rigid, nitrogen-containing bicyclic systems. nih.gov Such scaffolds are prevalent in modern drug discovery due to their ability to present functional groups in well-defined three-dimensional orientations. The 3-phenylcoumarin (B1362560) structure is also recognized as a privileged scaffold in medicinal chemistry due to its versatile chemical properties and biological activities. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems with Enhanced Enantio­selectivity

The asymmetric synthesis of chiral alcohols, including Ethyl 3-hydroxy-3-phenylbutanoate, heavily relies on the use of effective catalysts. A significant research thrust is the development of new catalytic systems that offer higher enantioselectivity, yield, and turnover numbers. This involves both metal-based catalysts and organocatalysts.

Researchers are designing and synthesizing novel chiral ligands for metal complexes, such as those based on ruthenium, rhodium, and iridium, to improve the enantioselectivity of hydrogenation and transfer hydrogenation reactions of the precursor, ethyl benzoylacetate. The focus is on creating catalysts that are not only highly selective but also robust and recyclable, thereby reducing costs and environmental impact.

Furthermore, the development of catalytic antibodies presents a novel approach. For instance, the catalytic antibody NB5 has been explored as a catalyst for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a structurally related compound, demonstrating the potential of antibody-catalyzed reactions in achieving high stereoselectivity. researchgate.net

Engineering of Biocatalysts for Improved Efficiency and Substrate Scope

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. nih.gov The use of whole-cell biocatalysts or isolated enzymes for the synthesis of chiral hydroxy esters offers mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov Future research in this area is centered on the engineering of these biocatalysts to enhance their performance.

Strategies such as directed evolution and rational protein design are being employed to improve the catalytic efficiency, stability, and substrate specificity of enzymes like alcohol dehydrogenases and carbonyl reductases. nih.gov For example, research has focused on modifying alcohol dehydrogenases to improve the synthesis of related compounds like ethyl (R)-4-chloro-3-hydroxybutanoate, achieving significant increases in enzyme activity and catalytic efficiency. nih.gov

A key area of development is the creation of recombinant microorganisms, such as E. coli and various yeast strains (Pichia pastoris, Kluyveromyces marxianus), that are engineered to overexpress specific reductases. researchgate.nettpcj.org These "designer bugs" can be tailored for the efficient and highly enantioselective reduction of ethyl benzoylacetate to this compound. Research has demonstrated that optimizing culture and reaction conditions, such as temperature and substrate concentration, can lead to high yields and excellent optical purity of the desired product. tpcj.org The engineering of these biocatalysts also aims to broaden their substrate scope, enabling the synthesis of a wider range of structurally diverse chiral alcohols. nih.gov

Table 1: Examples of Engineered Biocatalysts and Their Performance

Biocatalyst System Target Compound/Reaction Key Improvement/Finding
Engineered Alcohol Dehydrogenase (mutant M3) Ethyl (R)-4-chloro-3-hydroxybutanoate 4.55-fold higher specific enzyme activity compared to wild type. nih.gov
Kluyveromyces marxianus Carbonyl Reductase (KmCR) Ethyl (R)-2-hydroxy-4-phenylbutyrate Optimized conditions yielded 62% product with ≥99.9% optical purity. tpcj.org
Rhodococcus erythropolis ZJB-0910 (R)-ethyl-3-hydroxyglutarate Enantioselective hydrolysis yielded product with >99% enantiomeric excess. nih.gov
Recombinant E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester Development of an in-situ coenzyme regeneration system for efficient synthesis. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable chemical compounds. instituteofsustainabilitystudies.comjddhs.com The goal is to design processes that are more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. instituteofsustainabilitystudies.comresearchgate.net

In the context of this compound synthesis, green chemistry approaches focus on:

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. jddhs.com

Catalysis: Employing catalytic methods, especially biocatalysis, over stoichiometric reagents to increase atom economy and reduce waste. jddhs.comnih.gov Catalytic reactions are inherently more efficient and produce fewer byproducts. instituteofsustainabilitystudies.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. jddhs.comnih.gov

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure, often facilitated by biocatalysis, to lower energy consumption. nih.gov

The use of whole-cell biocatalysts in aqueous media is a prime example of applying green chemistry principles to the synthesis of chiral alcohols, as it often eliminates the need for hazardous organic solvents and harsh reaction conditions. nih.gov

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for the rational design of improved catalysts and processes. For instance, detailed mechanistic studies of how polyhydroxybutyrate (B1163853) (PHB) synthases catalyze polymerization can provide insights into the ester bond formation. nih.gov These enzymes catalyze the polymerization of 3-(R)-hydroxybutyrate coenzyme A, a process that shares mechanistic features with the formation of related hydroxy esters. nih.gov Understanding the roles of key amino acid residues in the active site and the transition states of these reactions can guide the engineering of more effective catalysts. nih.gov

Investigating the kinetics and reaction mechanisms of both chemical and biological catalysts provides fundamental knowledge that can lead to breakthroughs in synthetic efficiency and selectivity.

Q & A

Q. What are the primary methods for synthesizing Ethyl 3-hydroxy-3-phenylbutanoate, and how do reaction conditions influence enantiomeric purity?

this compound is commonly synthesized via aldol condensation or enzymatic resolution. For enantioselective synthesis, hydrolases such as Pseudomonas cepacia lipase (PCL) and pig liver esterase (PLE) are employed. For example, PLE has demonstrated moderate enantioselectivity for tertiary β-hydroxy esters like this compound, albeit with low selectivity (E < 5), necessitating iterative kinetic resolutions to achieve high enantiomeric excess (e.e.) . Reaction parameters such as solvent polarity, temperature, and enzyme loading significantly impact conversion rates and e.e. values.

Q. How can researchers characterize the physical and structural properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm stereochemistry and hydrogen bonding interactions of the hydroxyl group.
  • Chromatography : Chiral HPLC or GC with β-cyclodextrin columns to determine enantiomeric ratios.
  • Mass spectrometry : For molecular weight verification (C₁₁H₁₄O₃; theoretical m/z 194.2) .
  • Thermodynamic analysis : Measurement of boiling/melting points (e.g., McGowan’s characteristic volume) to predict solubility and partition coefficients .

Q. What are the challenges in isolating this compound from reaction mixtures?

Isolation complications arise due to the compound’s polarity and tendency to form hydrogen-bonded aggregates. Liquid-liquid extraction using ethyl acetate/water systems followed by silica gel chromatography (hexane:ethyl acetate gradients) is standard. Co-elution with byproducts like 3-phenylbutanoic acid requires careful TLC monitoring .

Advanced Research Questions

Q. How do substrate structural variations (e.g., cyclohexyl vs. phenyl substituents) affect enzymatic resolution efficiency?

Enzymatic hydrolysis efficiency depends on steric and electronic factors. For instance, replacing the phenyl group in this compound with a cyclohexyl moiety (Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate) reduces steric hindrance, marginally improving PLE activity but lowering enantioselectivity. Substrate modeling using DFT calculations can predict enzyme-substrate binding affinities .

Q. What strategies resolve contradictions in reported enantioselectivity data for this compound?

Discrepancies in enantioselectivity (e.g., E values between studies) often stem from:

  • Enzyme source variability : Commercial PLE batches may differ in isoform composition.
  • Analytical limitations : Overlapping peaks in chiral GC/HPLC can misrepresent e.e.
  • Reaction scale effects : Micromolar vs. millimolar scales alter enzyme kinetics. Validating results with multiple analytical methods (e.g., polarimetry and Mosher ester analysis) is critical .

Q. How can this compound serve as a precursor for bioactive derivatives?

The hydroxyl and ester groups enable derivatization:

  • Oxidation : Using Jones reagent yields 3-keto-3-phenylbutanoate, a precursor for antidepressants like fluoxetine .
  • Ester hydrolysis : Catalyzed by lipases to produce 3-hydroxy-3-phenylbutanoic acid, a chiral building block for β-lactam antibiotics .
  • Halogenation : Thionyl chloride converts the hydroxyl group to chloride for prodrug synthesis .

Methodological Considerations

Q. What experimental design principles optimize enzymatic hydrolysis of tertiary β-hydroxy esters?

  • Screening enzymes : Test hydrolases (PLE, CRL, AOP) under varied pH (6–8) and solvent systems (e.g., toluene/buffer biphasic).
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track conversion and avoid over-hydrolysis.
  • Temperature control : Maintain 25–30°C to balance enzyme activity and stability .

Q. How can researchers address low enantioselectivity in hydrolase-catalyzed reactions?

  • Directed evolution : Engineer hydrolases via site-saturation mutagenesis at substrate-binding pockets.
  • Solvent engineering : Use ionic liquids or deep eutectic solvents to enhance enzyme rigidity and selectivity.
  • Dynamic kinetic resolution : Couple hydrolysis with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% e.e. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-3-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxy-3-phenylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.